molecular formula C17H20N2O4S B13582908 2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B13582908
M. Wt: 348.4 g/mol
InChI Key: YHZHYXGYKHITQD-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is an organic compound that features both methoxy and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 4-sulfamoylphenylethylamine. The reaction is usually carried out in the presence of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide, and the process may be conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of sulfonic acid derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the sulfonamide group can interact with enzyme active sites or receptor binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)ethylamine: Lacks the sulfonamide group but shares the methoxyphenyl structure.

    4-sulfamoylphenylacetic acid: Contains the sulfonamide group but lacks the methoxyphenyl structure.

Uniqueness

2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C17H20N2O4S/c1-23-15-6-2-14(3-7-15)12-17(20)19-11-10-13-4-8-16(9-5-13)24(18,21)22/h2-9H,10-12H2,1H3,(H,19,20)(H2,18,21,22)

InChI Key

YHZHYXGYKHITQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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